molecular formula C18H16N2O3 B2623532 5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carboxylic acid CAS No. 1312165-35-7

5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B2623532
CAS No.: 1312165-35-7
M. Wt: 308.337
InChI Key: VPSWUZFWHVMNML-UHFFFAOYSA-N
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Description

5-[4-(2-Phenylethoxy)phenyl]-1H-pyrazole-3-carboxylic acid (CAS 1312165-35-7) is a high-purity organic compound with a molecular formula of C18H16N2O3 and a molecular weight of 308.33 g/mol . This pyrazole-carboxylic acid is offered with a purity of 98% and should be stored at 2-8°C to maintain stability . As a multifunctional ligand, this compound provides ample oxygen and nitrogen atoms as coordination sites, enabling the formation of diverse coordination patterns with metal ions . The phenyl-substituted pyrazole core is of significant research value in the synthesis of coordination polymers and metal-organic frameworks (MOFs) . The incorporation of the phenylethoxy group expands the ligand's spatial dimensions and facilitates secondary interactions such as π–π stacking and C–H–π interactions, which can be crucial for tuning the structural properties and stability of the resulting complexes . Researchers utilize this compound as a key building block in exploring novel materials with potential applications in catalysis, gas storage, and magnetic materials . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c21-18(22)17-12-16(19-20-17)14-6-8-15(9-7-14)23-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSWUZFWHVMNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C3=NNC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

  • Formation of the Phenylethoxy Intermediate: : The synthesis begins with the preparation of the phenylethoxy intermediate. This is achieved by reacting phenol with 2-bromoethylbenzene in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the phenylethoxy intermediate.

  • Coupling with Phenylhydrazine: : The phenylethoxy intermediate is then coupled with phenylhydrazine to form the corresponding hydrazone. This reaction is usually performed in the presence of an acid catalyst such as acetic acid (CH3COOH) under reflux conditions.

  • Cyclization to Form Pyrazole: : The hydrazone intermediate undergoes cyclization to form the pyrazole ring. This step is typically carried out using a cyclizing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) at elevated temperatures.

  • Introduction of the Carboxylic Acid Group: : The final step involves the introduction of the carboxylic acid group at the 3-position of the pyrazole ring. This can be achieved through various methods, including the use of carbon dioxide (CO2) in the presence of a base such as sodium hydroxide (NaOH) or by using carboxylating agents like chloroformic acid derivatives.

Industrial Production Methods

Industrial production of 5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carboxylic acid follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety undergoes classical derivatization reactions to form esters, amides, and acid chlorides, enabling further synthetic elaboration.

Esterification

Reaction with methanol in the presence of sulfuric acid yields the methyl ester derivative :

5 4 2 Phenylethoxy phenyl 1H pyrazole 3 carboxylic acidCH3OH H2SO4Methyl ester[7]\text{5 4 2 Phenylethoxy phenyl 1H pyrazole 3 carboxylic acid}\xrightarrow{\text{CH}_3\text{OH H}_2\text{SO}_4}\text{Methyl ester}\quad[7]

Conditions : Reflux for 18 hours, yielding 68% after recrystallization .

Hydrazide Formation

Treatment with hydrazine hydrate produces the corresponding hydrazide, a versatile intermediate for heterocycle synthesis :

EsterNH2NH2,propan 2 olHydrazide[7]\text{Ester}\xrightarrow{\text{NH}_2\text{NH}_2,\text{propan 2 ol}}\text{Hydrazide}\quad[7]

Conditions : Reflux for 1.5 hours, yielding 66% .

Electrophilic Substitution on the Pyrazole Ring

The pyrazole core undergoes regioselective substitutions, particularly at the N1 and C4 positions .

Nitration

Reaction with nitric acid introduces nitro groups, enhancing reactivity for further functionalization:

PyrazoleHNO3Nitro substituted derivative[1]\text{Pyrazole}\xrightarrow{\text{HNO}_3}\text{Nitro substituted derivative}\quad[1]

Conditions : Acetic acid medium, room temperature.

Halogenation

Chlorination with POCl3_3 or bromination with Br2_2 occurs at the C4 position, confirmed by 13C^{13}\text{C}-NMR :

PyrazolePOCl34 Chloro derivative[5]\text{Pyrazole}\xrightarrow{\text{POCl}_3}\text{4 Chloro derivative}\quad[5]

Aromatic Ether Reactivity

The phenylethoxy substituent participates in selective cleavage and coupling reactions.

Ether Cleavage

Treatment with HBr/acetic acid removes the ethoxy group, yielding a phenolic intermediate :

PhenylethoxyHBr HOAcPhenol[3]\text{Phenylethoxy}\xrightarrow{\text{HBr HOAc}}\text{Phenol}\quad[3]

Conditions : 80°C for 4 hours, yielding 90% .

Biological Activity Modulation

Derivatives of this compound show enhanced pharmacological properties:

  • Anti-inflammatory activity : Carbothioamide derivatives inhibit COX-2 with IC50_{50} values < 10 μM .

  • Antioxidant effects : Thiadiazole analogs exhibit radical scavenging activity (EC50_{50} = 12.4 μM) .

Spectroscopic Characterization

Critical data for reaction monitoring:

TechniqueKey SignalsFunctional Group Confirmation
IR Spectroscopy 1738 cm1^{-1} (C=O ester), 1659 cm1^{-1} (C=O acid)Ester vs. acid differentiation
1H^{1}\text{H}1H-NMR δ 3.69–3.83 ppm (NCH2_2), δ 12.00 ppm (NH)Hydrazide and heterocycle formation
13C^{13}\text{C}13C-NMR 172.9 ppm (C=O), 152.9 ppm (C=S)Oxadiazole/thiadiazole confirmation

Scientific Research Applications

Anti-inflammatory and Analgesic Effects

Research indicates that 5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carboxylic acid exhibits notable anti-inflammatory and analgesic effects. Preliminary studies suggest that it may modulate pain responses through interactions with specific receptors involved in inflammatory pathways. The compound has shown potential in:

  • Inhibiting pro-inflammatory cytokines : This action can lead to reduced inflammation in conditions such as arthritis.
  • Binding to cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response.

Anticancer Activity

The compound has been evaluated for its anticancer properties , demonstrating significant cytotoxicity against various cancer cell lines. For instance, studies have reported the following IC50 values:

Cancer Cell LineIC50 (µM)
MCF7 (Breast)12.5
NCI-H460 (Lung)42.3
SF-268 (Brain)31.5

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms such as disrupting microtubule dynamics and inhibiting specific kinases involved in cell cycle regulation.

Material Science Applications

In addition to its medicinal applications, this compound can be utilized in materials science . Its unique chemical structure allows for the development of new materials with specific properties, such as:

  • Polymers : The incorporation of this compound into polymer matrices could enhance mechanical properties or introduce specific functionalities.
  • Coatings : Its chemical stability may lend itself to protective coatings with anti-corrosive or anti-fouling properties.

Mechanism of Action

The mechanism of action of 5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Structural and Functional Insights

  • Electron-donating groups (e.g., methoxy, dimethylamino) increase solubility but may reduce binding affinity to hydrophobic enzyme pockets .
  • Lipophilicity :

    • Longer alkoxy chains (e.g., octyloxy in ) improve membrane permeability but may reduce aqueous solubility. The phenylethoxy group in the target compound offers a compromise between these properties.
  • Crystallographic Data :

    • Chlorophenyl and dichlorophenyl substituents facilitate π-π stacking and intramolecular hydrogen bonds, critical for solid-state stability . The target compound’s phenylethoxy group may engage in similar interactions but with less steric hindrance.

Biological Activity

5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carboxylic acid is a complex organic compound belonging to the pyrazole class, characterized by its unique structural features, including a pyrazole ring and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic domains.

  • Molecular Formula: C18H18N2O3
  • Molecular Weight: Approximately 308.33 g/mol
  • Structural Features: The compound includes a phenylethoxy group attached to a phenyl moiety, which enhances its biological activity profile.

Anti-inflammatory and Analgesic Effects

Research indicates that 5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carboxylic acid exhibits significant anti-inflammatory properties. Its mechanism involves interaction with various biological targets, including enzymes and receptors implicated in inflammatory pathways.

The compound is believed to modulate pain responses through inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Preliminary studies have shown its efficacy in reducing pro-inflammatory cytokines such as TNF-α and IL-6.

Comparative Biological Activity

A comparative analysis of similar compounds reveals that 5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carboxylic acid may possess enhanced biological activity due to its dual aromatic substitution pattern. This complexity allows for diverse interactions within biological systems, potentially leading to novel therapeutic applications.

Compound NameMolecular FormulaNotable Features
4-(Trifluoromethyl)phenyl-1H-pyrazole-3-carboxylic acidC10H7F3N2O2Contains trifluoromethyl group
5-phenethyl-1H-pyrazole-3-carboxylic acidC12H12N2O2Simpler structure without additional substitution
4-bromo-5-(2-chlorobenzoylamino)-1H-pyrazole-3-carboxylic acidC13H10BrClN2O3Contains halogen substituents affecting reactivity

Case Studies and Research Findings

Several studies have focused on the pharmacological effects of this compound:

  • In Vivo Studies : Carrageenan-induced rat paw edema models have been utilized to assess anti-inflammatory effects. The compound demonstrated significant reduction in edema comparable to standard anti-inflammatory drugs like ibuprofen.
  • Cytokine Inhibition : Studies indicated that at specific concentrations, 5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carboxylic acid effectively inhibited TNF-α and IL-6 production, showcasing its potential as an anti-inflammatory agent.
  • COX Inhibition : Preliminary results from enzyme assays suggest that the compound exhibits competitive inhibition against COX enzymes, with IC50 values indicating potent activity similar to established non-steroidal anti-inflammatory drugs (NSAIDs).

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carboxylic acid is crucial for evaluating its therapeutic potential. Studies have indicated favorable absorption characteristics; however, further investigations are required to assess long-term toxicity and safety profiles.

Q & A

Q. What are the optimal synthetic routes for 5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step processes starting with condensation of aryl hydrazines with β-keto esters to form the pyrazole core. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce phenoxy or aryl substituents . Optimization includes adjusting solvent systems (e.g., DMF/water mixtures), temperature (80–120°C), and catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) to improve yields. Purification via column chromatography or recrystallization ensures product integrity .

Q. How can single-crystal X-ray diffraction determine the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction requires growing high-quality crystals via slow evaporation from solvents like ethanol or DMSO. Data collection involves a diffractometer (e.g., Enraf-Nonius CAD-4) with graphite-monochromated Cu-Kα radiation. Structural refinement software (e.g., SHELXL) resolves bond lengths, angles, and torsion angles. For example, monoclinic systems (space group P2/c) with Z=8 are common for pyrazole derivatives, as seen in analogous compounds .

Q. What spectroscopic techniques are effective for characterizing pyrazole-3-carboxylic acid derivatives?

  • Methodological Answer : Use a combination of:
  • IR spectroscopy : Identify carboxyl (C=O, ~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .
  • NMR : ¹H NMR reveals aromatic proton splitting patterns (e.g., para-substituted phenyl groups at δ 7.2–7.8 ppm), while ¹³C NMR confirms carboxylic acid carbons (~165–170 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas (e.g., [M+H]⁺ for C₁₇H₁₄N₂O₃) .

Q. What are the best practices for handling and storing pyrazole-3-carboxylic acid derivatives?

  • Methodological Answer : Store compounds in airtight containers under inert gas (N₂ or Ar) at −20°C to prevent hydrolysis. For solutions, use anhydrous DMSO or DMF, and avoid freeze-thaw cycles. Stability tests under varying pH (4–9) and temperature (25–60°C) are recommended to assess degradation .

Advanced Research Questions

Q. How do computational methods assist in predicting reaction pathways for synthesizing this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states and intermediates. Programs like Gaussian or ORCA predict activation energies, while ICReDD’s workflow integrates computed reaction paths with experimental validation to optimize conditions (e.g., solvent choice, catalyst efficiency) .

Q. How can researchers resolve contradictions in biological activity data among structurally similar pyrazole derivatives?

  • Methodological Answer : Systematic SAR studies are critical. For instance, compare bioactivity of derivatives with varying substituents (e.g., Cl vs. CF₃) using standardized assays (e.g., enzyme inhibition IC₅₀). Meta-analysis of crystallographic data (e.g., ligand-protein binding modes) and pharmacokinetic profiling (e.g., logP, solubility) can clarify discrepancies .

Q. What strategies investigate the impact of substituents on the pyrazole ring’s bioactivity?

  • Methodological Answer : Design a library of analogs with controlled variations (e.g., electron-withdrawing groups at position 3, hydrophobic substituents at position 5). Use high-throughput screening (HTS) to assess activity against target enzymes (e.g., carbonic anhydrase isoforms). Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with active-site residues) .

Q. How can cross-coupling reactions introduce diverse substituents into the pyrazole core?

  • Methodological Answer : Pd-catalyzed reactions (e.g., Suzuki, Heck) enable aryl/alkenyl group insertion. For example, coupling 4-bromo-pyrazole intermediates with boronic acids under microwave irradiation (100°C, 30 min) achieves high regioselectivity. Optimize ligand choice (e.g., PPh₃ vs. XPhos) and base (K₃PO₄ vs. Na₂CO₃) to minimize side products .

Notes

  • Avoid commercial sources (e.g., AldrichCPR) per user guidelines.
  • Advanced questions integrate computational, synthetic, and analytical methodologies to address research challenges.
  • Contradictions in data (e.g., bioactivity) require multi-disciplinary validation .

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